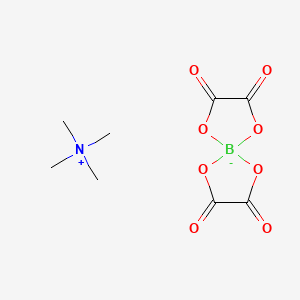
Ácido benzoico, 4,4'-(1Z)-1,2-etenodíilbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two benzoic acid moieties connected by an ethene bridge
Aplicaciones Científicas De Investigación
Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
Target of Action
Benzoic acid and its derivatives are known to inhibit the growth of mold, yeast, and some bacteria . This suggests that the compound may interact with biological targets that are essential for the growth and survival of these organisms.
Mode of Action
Benzoic acid, a related compound, is known to inhibit microbial growth by disrupting their internal ph balance
Biochemical Pathways
Benzoic acid is biosynthesized using shikimate and the core phenylpropanoid pathways . It’s reasonable to assume that Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- might be synthesized through similar biochemical pathways. These pathways are crucial for the production of a wide range of secondary metabolites in plants, including phenolic compounds .
Pharmacokinetics
The compound’s predicted boiling point is 5625±600 °C and its predicted density is 141±01 g/cm3 .
Result of Action
Given its structural similarity to benzoic acid, it might exhibit antimicrobial properties by disrupting the internal ph balance of microbes, thereby inhibiting their growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- typically involves the reaction of two equivalents of benzoic acid with an appropriate ethene-bridging reagent under controlled conditions. One common method involves the use of a Grignard reagent, where benzoic acid is reacted with ethene dibromide in the presence of magnesium to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane-bridged derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler structure with a single benzoic acid moiety.
4-Hydroxybenzoic acid: Contains a hydroxyl group on the benzene ring.
Salicylic acid: Contains both a hydroxyl and a carboxyl group on the benzene ring.
Uniqueness
Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- is unique due to its ethene-bridged structure, which imparts distinct chemical and physical properties compared to its simpler analogs. This unique structure allows for specific interactions and applications that are not possible with simpler benzoic acid derivatives .
Propiedades
IUPAC Name |
4-[(Z)-2-(4-carboxyphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQDUFLZGOASY-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]](/img/new.no-structure.jpg)

![4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid](/img/structure/B1148401.png)






